molecular formula C14H18BF3O4S B1393467 4,4,5,5-Tetramethyl-2-(2-methyl-5-((trifluoromethyl)sulfonyl)phenyl)-1,3,2-dioxaborolane CAS No. 1150271-69-4

4,4,5,5-Tetramethyl-2-(2-methyl-5-((trifluoromethyl)sulfonyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B1393467
CAS No.: 1150271-69-4
M. Wt: 350.2 g/mol
InChI Key: YCNPSGDEXSAHSO-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-methyl-5-((trifluoromethyl)sulfonyl)phenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H18BF3O4S and its molecular weight is 350.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that organoboron compounds like this one are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

The compound can be synthesized through nucleophilic and amidation reactions . It is an organic intermediate with borate and sulfonamide groups . In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols . They are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .

Biochemical Pathways

It is known that boronic acid compounds are often used in various transformation processes due to their high stability, low toxicity, and high reactivity .

Pharmacokinetics

It is known that boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .

Result of Action

It is known that boronic acid compounds can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . They can also be used to treat tumors and microbial infections .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers, and mesoporous silica, etc.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-methyl-5-(trifluoromethylsulfonyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O4S/c1-9-6-7-10(23(19,20)14(16,17)18)8-11(9)15-21-12(2,3)13(4,5)22-15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNPSGDEXSAHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674992
Record name 4,4,5,5-Tetramethyl-2-[2-methyl-5-(trifluoromethanesulfonyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-69-4
Record name 4,4,5,5-Tetramethyl-2-[2-methyl-5-(trifluoromethanesulfonyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid, pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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